molecular formula C16H18N4O B6447357 N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2549037-78-5

N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B6447357
CAS No.: 2549037-78-5
M. Wt: 282.34 g/mol
InChI Key: PNHVINXJKOSZOZ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the pyrrolopyrimidine core with a methoxyphenyl ethyl halide under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially converting it to a dihydropyrrolopyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrrolopyrimidine derivatives.

    Substitution: Various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

  • Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the pyrrolopyrimidine core.

    Phenethylamine: Similar structure but without the methoxy group and pyrrolopyrimidine core.

    2-(4-Methoxyphenyl)ethylamine: Similar side chain but different core structure.

Uniqueness: N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its combination of the methoxyphenyl group and the pyrrolopyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-20-10-8-14-15(18-11-19-16(14)20)17-9-7-12-3-5-13(21-2)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHVINXJKOSZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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